molecular formula C30H28FN5O5S B2656616 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1101803-60-4

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2656616
CAS No.: 1101803-60-4
M. Wt: 589.64
InChI Key: UEVIGFVYBFDKLQ-UHFFFAOYSA-N
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Description

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H28FN5O5S and its molecular weight is 589.64. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Activities

Quinazolinone derivatives exhibit significant antitumor and antibacterial properties. A study highlighted the synthesis of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, showing potent inhibition against human thymidylate synthase (TS), with implications for antitumor and antibacterial applications (Gangjee et al., 1996). Another study explored the antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides, revealing potent antimicrobial efficacy against selected gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).

Synthesis and Biological Evaluation

Research on the synthesis of quinazolinone analogues has shown broad-spectrum antitumor activity, with certain compounds being more potent than standard treatments (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, studies have investigated the antibacterial activity and molecular docking studies of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, indicating significant growth inhibition activity against bacterial strains (S. Mood et al., 2022).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of quinazolinone derivatives have been conducted to understand their interaction with biological targets. For instance, the crystal structure, Hirshfeld surfaces, and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed, revealing their potential antioxidant and antibacterial activities (Subbulakshmi N. Karanth et al., 2019).

Properties

IUPAC Name

3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN5O5S/c1-40-20-11-13-25(41-2)24(15-20)33-27(38)17-42-30-35-22-6-4-3-5-21(22)28-34-23(29(39)36(28)30)12-14-26(37)32-16-18-7-9-19(31)10-8-18/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIGFVYBFDKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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